

3-(2-Methyl-1H-imidazol-1-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methyl-1H-imidazol-1-yl)aniline

Cat. No.: B070298

[Get Quote](#)

An In-Depth Technical Guide to **3-(2-Methyl-1H-imidazol-1-yl)aniline**: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the imidazole and aniline moieties stand out for their recurrent presence in clinically successful drugs.^{[1][2]} **3-(2-Methyl-1H-imidazol-1-yl)aniline** emerges as a significant synthetic intermediate, embodying the potent combination of these two pharmacophores.

This technical guide provides a comprehensive overview of **3-(2-Methyl-1H-imidazol-1-yl)aniline** for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic workflow and characterization strategy, and explore its functional role as a versatile scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development.

Part 1: Core Molecular Profile

3-(2-Methyl-1H-imidazol-1-yl)aniline is a substituted aromatic amine featuring a 2-methylimidazole ring linked to an aniline moiety at the meta-position. This specific arrangement

of functional groups dictates its chemical reactivity and potential as a precursor in complex molecule synthesis.

Chemical Structure

Caption: Chemical structure of **3-(2-Methyl-1H-imidazol-1-yl)aniline**.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ N ₃	[3][4]
Molecular Weight	173.21 g/mol	[3][4]
CAS Number	184098-19-9	[3][4]
Appearance	Yellow crystalline powder	[3]
Purity	≥97%	[3][4]
Isomeric SMILES	CC1=NC=CN1C2=CC=CC(=C2)N	[4]

Part 2: Synthesis and Characterization

The synthesis of N-arylimidazoles is a well-established area of organic chemistry. While multiple routes can be envisioned, a common and robust strategy involves the coupling of an aniline precursor with an imidazole ring.

Representative Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of **3-(2-Methyl-1H-imidazol-1-yl)aniline** is the N-arylation of 2-methylimidazole. This can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) if a sufficiently activated aryl halide is used. The general workflow is outlined below.

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology (Illustrative Protocol)

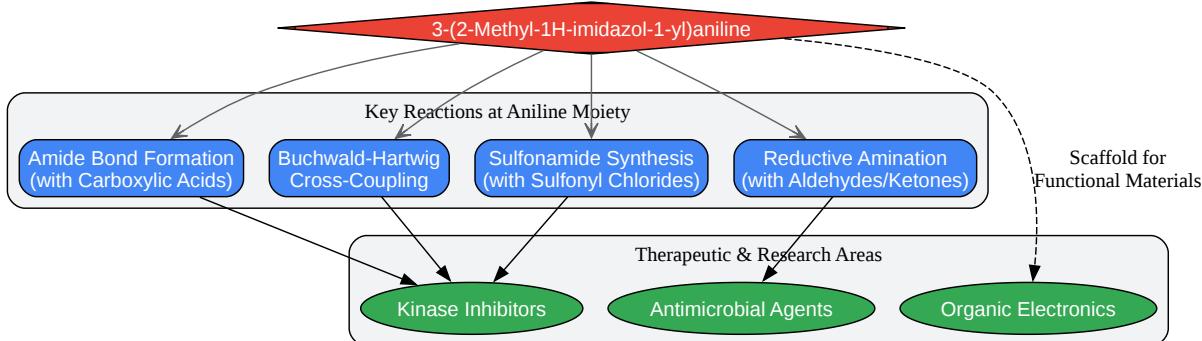
- Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylimidazole, 3-bromoaniline, a copper(I) or palladium catalyst, a suitable ligand (if required for the palladium catalyst), and a base such as potassium carbonate.
- Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. The choice of solvent is critical for ensuring the reactants remain in solution at the required reaction temperature.
- Thermal Conditions: Heat the reaction mixture to a temperature typically between 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual inorganic salts, and dried over anhydrous sodium sulfate.
- Purification: After removing the solvent under reduced pressure, the crude product is purified. Flash column chromatography on silica gel is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.
- Characterization: The identity and purity of the final product are confirmed using a suite of analytical techniques.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the two protons on the imidazole ring, a singlet for the methyl

group, and a broad singlet for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.


- ¹³C NMR: The spectrum will show the requisite number of carbon signals, including those for the two aromatic rings and the methyl group, confirming the carbon backbone of the molecule.[5]
- Mass Spectrometry (MS): Electrospray ionization (ESI) or a similar soft ionization technique will show a prominent molecular ion peak [M+H]⁺ at m/z 174.2, confirming the molecular weight.
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and C=N/C=C stretches for the aromatic and imidazole rings.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **3-(2-Methyl-1H-imidazol-1-yl)aniline** lies in its utility as a versatile synthetic intermediate. Its structure contains two key reactive sites—the primary aniline amine and the imidazole ring—making it a valuable scaffold for building molecular complexity.

Role as a Synthetic Building Block

The aniline moiety is a powerful functional group for derivatization. The primary amine is a potent nucleophile and can readily undergo a variety of well-characterized reactions, allowing for its incorporation into larger, more complex molecules. The imidazole ring, a common feature in biologically active compounds, can participate in crucial hydrogen bonding interactions with protein targets.[2]

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways for the title compound.

Relevance in Kinase Inhibitor Design

A significant application for this class of compounds is in the development of protein kinase inhibitors, a cornerstone of modern oncology. Many FDA-approved kinase inhibitors utilize an N-aryl heterocyclic motif to bind within the ATP-binding pocket of the target kinase. For instance, the drug Nilotinib, used to treat chronic myelogenous leukemia (CML), contains a structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core.^[6]

The aniline nitrogen of this building block serves as a key attachment point for the "hinge-binding" region of the inhibitor, while the imidazole moiety can form additional hydrogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity. Researchers can leverage **3-(2-Methyl-1H-imidazol-1-yl)aniline** to synthesize libraries of novel compounds for screening against various kinase targets, making it an invaluable tool in the search for next-generation targeted therapies.^[7]

Conclusion

3-(2-Methyl-1H-imidazol-1-yl)aniline is more than a simple chemical; it is a strategically designed building block with significant potential in pharmaceutical research and development. With a molecular formula of $C_{10}H_{11}N_3$ and a molecular weight of 173.21 g/mol, its structure is primed for synthetic elaboration.^{[3][4]} The combination of a reactive aniline group and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. Its structural similarity to intermediates used in the synthesis of successful drugs underscores its importance for professionals engaged in the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Methyl-1H-imidazol-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 4. cenmed.com [cenmed.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-(2-Methyl-1H-imidazol-1-yl)aniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070298#3-2-methyl-1h-imidazol-1-yl-aniline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com